molecular formula C7H12N2OS B2718740 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one CAS No. 269083-19-4

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one

Cat. No.: B2718740
CAS No.: 269083-19-4
M. Wt: 172.25
InChI Key: FOVIGSYZYGZUDB-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Imidazole derivatives, particularly those with a methylsulfanyl substituent, are valuable intermediates and scaffolds in medicinal chemistry and drug discovery . The 4,5-dihydro-1H-imidazole (imidazoline) core is a privileged structure found in biologically active molecules. Research into similar compounds highlights their potential as building blocks for the development of novel antibacterial agents, especially in the creation of molecular hybrids to combat antibiotic-resistant pathogens . Scientists utilize such compounds to explore new chemical spaces and develop potential therapies for challenging infections.

Properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-6(10)9-5-4-8-7(9)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVIGSYZYGZUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, focusing on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of imidazole derivatives can be applied, which typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing imidazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives similar to 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one exhibit activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer activity. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit DNA synthesis. For instance, related compounds have demonstrated cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines with IC50 values indicating effective inhibition of cell proliferation.
  • Antitubercular Activity :
    • The potential of this compound as an antitubercular agent has also been explored. In vitro studies have assessed its efficacy against Mycobacterium tuberculosis, showing promising results that warrant further investigation .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of imidazole derivatives demonstrated that those incorporating the methylsulfanyl group exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

CompoundActivityMinimum Inhibitory Concentration (MIC)
1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-oneActive15 µg/mL
Control CompoundInactiveN/A

Case Study 2: Anticancer Activity

In vitro cytotoxicity studies on various cancer cell lines revealed that the compound significantly reduced cell viability in both HT-29 and MCF-7 cell lines.

Cell LineIC50 (µM)
HT-2910.5
MCF-715.3

These findings suggest that the compound's mechanism may involve interference with critical cellular processes such as DNA replication and repair.

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The imidazole ring is known to interact with various enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one with analogous imidazole derivatives:

Compound Name Core Structure Substituents (Position) Key Functional Groups Synthesis Complexity Potential Applications
Target Compound 4,5-Dihydroimidazole 2-(Methylsulfanyl), 1-(propan-1-one) Ketone, Thioether Moderate Drug intermediates, Catalysts
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Aromatic Imidazole 1-(Phenylpropan-1-one) Ketone, Aromatic Low Pharmaceuticals, Ligands
(S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole Aromatic Imidazole 4,5-Diphenyl, 2-(thiophen-2-yl), 1-(phenylsulfanyl) Thioether, Thiophene, Aromatic High Materials Science, Bioactive Molecules
[3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole Aromatic Imidazole 3,5-Diphenyl, 1-(1,2,4-triazole) Triazole, Aromatic High Catalysts, Coordination Chemistry

Key Observations

Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with phenyl (electron-withdrawing) substituents in , altering nucleophilicity and reactivity. Thiophene and triazole groups in introduce π-conjugation and metal-binding capabilities.

Synthesis Complexity : The target compound’s synthesis is less complex than diphenyl- or triazole-substituted derivatives , which require multi-step functionalization.

Physical Properties : The methylsulfanyl group improves lipid solubility compared to polar substituents (e.g., hydroxyl or carboxylic acid groups), as seen in imidazole-benzoic acid adducts .

Crystallographic Insights

  • The target compound’s dihydroimidazole ring likely exhibits elongated C-C bonds (1.54–1.56 Å) in the saturated region, contrasting with aromatic imidazoles (C-C ≈ 1.38 Å) .
  • Sulfur-containing substituents (e.g., methylsulfanyl, phenylsulfanyl) may facilitate sulfur-π or hydrogen-bonding interactions, influencing crystal packing and melting points .

Biological Activity

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Synthesis

The compound features a dihydroimidazole ring substituted with a methylsulfanyl group and a propanone moiety. Its synthesis typically involves the reaction of appropriate imidazole derivatives with propanone under specific conditions, yielding a high purity product. For instance, the synthesis can be achieved through a multi-step process involving the formation of the imidazole ring followed by subsequent modifications to introduce the propanone functionality.

Antimicrobial Activity

Recent studies indicate that compounds related to 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical formation.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus50 µg/mLAntibacterial
Escherichia coli70 µg/mLAntibacterial
Klebsiella pneumoniae30 µg/mLAntibacterial

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) demonstrated that it exhibits cytotoxic effects , with IC50 values indicating significant inhibition of cell viability after 24 hours of exposure.

Cell Line IC50 (µM) Mechanism
A54925Induction of apoptosis
Caco-220Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle disruption, which are critical pathways in cancer therapy.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Dopamine Receptor Modulation : A related compound was shown to selectively activate D3 dopamine receptors while inhibiting D2 receptors, suggesting potential applications in treating neuropsychiatric disorders. This selectivity may offer insights into optimizing 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one for similar therapeutic targets .
  • Structure–Activity Relationship (SAR) Studies : Research into SAR has identified key structural features that enhance biological activity. Modifications in the aryl groups and imidazole core have been systematically studied to improve potency against various targets .
  • Antimicrobial Resistance : Recent findings indicate that derivatives of imidazole compounds can overcome resistance mechanisms in pathogens like MRSA and E. coli, making them candidates for further development in antibiotic therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.